molecular formula C21H27Cl2N3O3S B13429678 Perphenazine N1,N4-Dioxide Hydrochloride

Perphenazine N1,N4-Dioxide Hydrochloride

Cat. No.: B13429678
M. Wt: 472.4 g/mol
InChI Key: CUYZJGPYQWZEJA-UHFFFAOYSA-N
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Description

Perphenazine N1,N4-Dioxide Hydrochloride is a derivative of perphenazine, a phenothiazine antipsychotic used primarily to treat schizophrenia and severe nausea and vomiting. This compound is characterized by the presence of two oxygen atoms attached to the nitrogen atoms in the piperazine ring, forming a dioxide structure. It is known for its high potency and efficacy in managing psychotic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perphenazine N1,N4-Dioxide Hydrochloride typically involves the oxidation of perphenazine. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the nitrogen atoms in the piperazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Perphenazine N1,N4-Dioxide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Perphenazine N1,N4-Dioxide Hydrochloride exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity. This action helps in managing psychotic symptoms by reducing the overactivity of dopamine in the brain. Additionally, it blocks dopamine D2 receptors in the chemoreceptor trigger zone and vomiting center, providing anti-emetic effects. The compound also binds to alpha-adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    Perphenazine: The parent compound, used for similar therapeutic purposes.

    Chlorpromazine: Another phenothiazine antipsychotic with a different side effect profile.

    Thioridazine: A low-potency phenothiazine antipsychotic.

    Levomepromazine: Known for its sedative properties.

Uniqueness

Perphenazine N1,N4-Dioxide Hydrochloride is unique due to its dioxide structure, which enhances its potency and efficacy compared to other phenothiazine derivatives. This structural modification allows for more effective binding to dopamine receptors, making it a valuable compound in the treatment of psychotic disorders .

Properties

Molecular Formula

C21H27Cl2N3O3S

Molecular Weight

472.4 g/mol

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol;hydrochloride

InChI

InChI=1S/C21H26ClN3O3S.ClH/c22-17-6-7-21-19(16-17)23(18-4-1-2-5-20(18)29-21)8-3-9-24(27)10-12-25(28,13-11-24)14-15-26;/h1-2,4-7,16,26H,3,8-15H2;1H

InChI Key

CUYZJGPYQWZEJA-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)[O-])(CCO)[O-].Cl

Origin of Product

United States

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